

# A Technical Guide to 2'-O-Methyl Uridine-d3: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2'-O-Methyl Uridine-d3

Cat. No.: B15619339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-O-Methyl Uridine-d3**, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyl Uridine. This document covers its fundamental molecular properties, detailed synthesis protocols, and its application in antiviral research and as an internal standard in quantitative analyses.

## Core Data Presentation

A summary of the key quantitative data for 2'-O-Methyl Uridine and its deuterated analog is presented in the table below for easy comparison.

Property	2'-O-Methyl Uridine	2'-O-Methyl Uridine-d3
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>6</sub>	C <sub>10</sub> D <sub>3</sub> H <sub>11</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	258.23 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	261.25 g/mol <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Unlabeled CAS Number	2140-76-3 <a href="#">[1]</a> <a href="#">[6]</a>	2140-76-3 <a href="#">[6]</a>

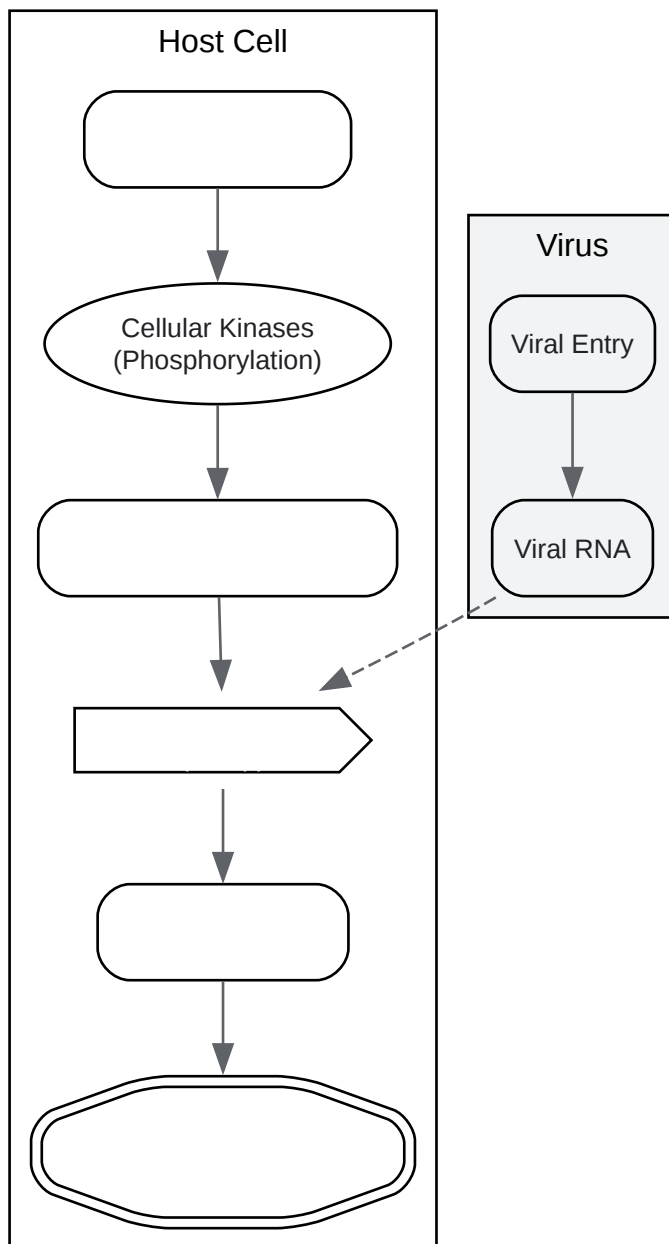
## Mechanism of Action in Antiviral Research

2'-O-Methyl Uridine and its analogs are recognized for their potential as antiviral agents, particularly against RNA viruses like the Hepatitis C Virus (HCV). The primary mechanism of

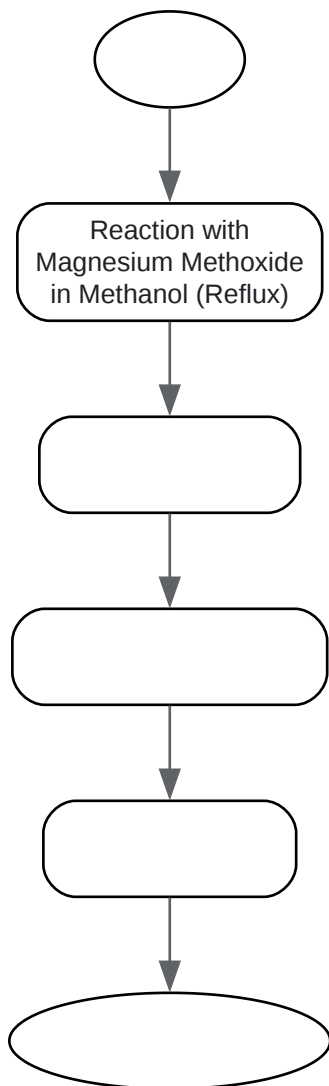
action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

The process begins with the cellular uptake of the nucleoside analog. Inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, the 2'-O-methyl group can act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis. This disruption of viral genome replication ultimately inhibits the production of new virus particles.

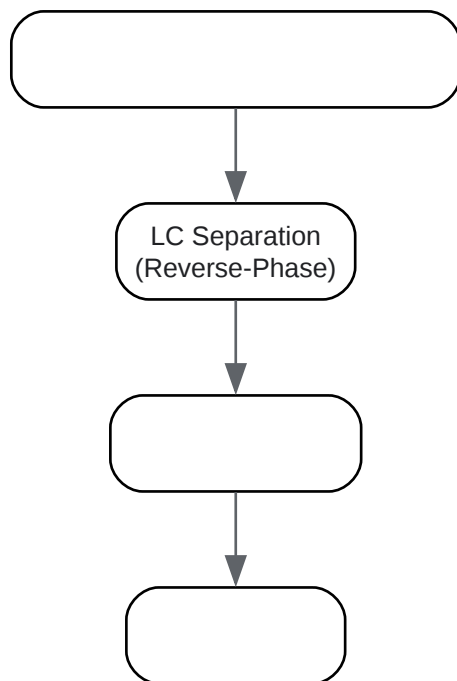
## Mechanism of Viral Replication Inhibition



## General Synthesis Workflow



## Quantitative Analysis Workflow using 2'-O-Methyl Uridine-d3



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